
4-Butyl-5-phenyl-4H-1,2,4-triazole-3-thiol
Overview
Description
4-Butyl-5-phenyl-4H-1,2,4-triazole-3-thiol is a heterocyclic compound belonging to the 1,2,4-triazole family. This compound is characterized by its unique structure, which includes a triazole ring substituted with butyl and phenyl groups, and a thiol group at the 3-position. The presence of these functional groups imparts distinct chemical and biological properties to the compound, making it a subject of interest in various fields of research.
Biochemical Analysis
Biochemical Properties
4-Butyl-5-phenyl-4H-1,2,4-triazole-3-thiol plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. This compound has been shown to exhibit antimicrobial activity by inhibiting the growth of various bacterial and fungal strains . The interaction of this compound with enzymes such as cytochrome P450 can lead to the inhibition of metabolic pathways in microorganisms, thereby exerting its antimicrobial effects . Additionally, this compound can bind to proteins involved in cell signaling pathways, modulating their activity and influencing cellular responses .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound has been observed to influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism . For instance, this compound can modulate the activity of kinases and phosphatases, leading to changes in phosphorylation states of key signaling proteins . This modulation can result in altered gene expression patterns, affecting cellular processes such as proliferation, differentiation, and apoptosis . Furthermore, the compound’s impact on cellular metabolism includes the inhibition of metabolic enzymes, leading to changes in metabolite levels and metabolic flux .
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound can bind to specific biomolecules, such as enzymes and receptors, influencing their activity . For example, this compound can inhibit the activity of cytochrome P450 enzymes by binding to their active sites, preventing the metabolism of substrates. Additionally, this compound can act as an allosteric modulator of receptors, altering their conformation and affecting downstream signaling pathways. These interactions can lead to changes in gene expression, enzyme activity, and cellular responses.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Butyl-5-phenyl-4H-1,2,4-triazole-3-thiol typically involves the cyclization of appropriate precursors. One common method includes the reaction of benzoic acid hydrazide with carbon disulfide in an alkaline ethanol solution to form potassium dithiocarbazinate. This intermediate is then cyclized with hydrazine hydrate to yield the desired triazole compound .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize the efficiency and minimize the formation of by-products.
Chemical Reactions Analysis
Types of Reactions: 4-Butyl-5-phenyl-4H-1,2,4-triazole-3-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides.
Reduction: The compound can be reduced under specific conditions to yield different derivatives.
Substitution: The triazole ring can undergo nucleophilic substitution reactions, particularly at the thiol group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Nucleophiles like alkyl halides are often employed in substitution reactions.
Major Products:
Oxidation: Disulfides.
Reduction: Various reduced triazole derivatives.
Substitution: Alkylated triazole compounds.
Scientific Research Applications
4-Butyl-5-phenyl-4H-1,2,4-triazole-3-thiol has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial properties.
Medicine: Explored for its potential use in drug development due to its unique structure and biological activity.
Industry: Utilized in the development of corrosion inhibitors for metals.
Mechanism of Action
The mechanism of action of 4-Butyl-5-phenyl-4H-1,2,4-triazole-3-thiol involves its interaction with various molecular targets. The thiol group can form strong bonds with metal ions, making it effective in corrosion inhibition. In biological systems, the compound can interact with enzymes and proteins, potentially disrupting their function and leading to antimicrobial effects .
Comparison with Similar Compounds
- 4-Amino-5-phenyl-4H-1,2,4-triazole-3-thiol
- 4-Allyl-5-(4-tert-butyl-phenyl)-4H-1,2,4-triazole-3-thiol
Comparison: 4-Butyl-5-phenyl-4H-1,2,4-triazole-3-thiol is unique due to its butyl substitution, which can influence its solubility and reactivity compared to other triazole derivatives. The presence of the butyl group can also affect the compound’s biological activity, making it distinct from its analogs .
Properties
IUPAC Name |
4-butyl-3-phenyl-1H-1,2,4-triazole-5-thione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3S/c1-2-3-9-15-11(13-14-12(15)16)10-7-5-4-6-8-10/h4-8H,2-3,9H2,1H3,(H,14,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YBXVDDJJTWCFLM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(=NNC1=S)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901205802 | |
Record name | 4-Butyl-2,4-dihydro-5-phenyl-3H-1,2,4-triazole-3-thione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901205802 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
26131-62-4 | |
Record name | 4-Butyl-2,4-dihydro-5-phenyl-3H-1,2,4-triazole-3-thione | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=26131-62-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Butyl-2,4-dihydro-5-phenyl-3H-1,2,4-triazole-3-thione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901205802 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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